3-((Trifluoromethyl)thio)benzimidamide

Lipophilicity Hansch parameter Drug design

Fragment-based lead discovery and kinase inhibitor programs often require a basic, protonated amidine warhead combined with high lipophilicity-yet benzamide analogs lack the necessary pKa for ionic interactions under physiological conditions. 3-((Trifluoromethyl)thio)benzimidamide (CAS 2228410-21-5) directly addresses this gap. - Conjugate acid pKa ~11.6 ensures full protonation at pH 7.4, enabling salt-bridge formation with catalytic Asp/Glu residues that benzamide analogs (ΔpKa > 13 units) cannot achieve. - Meta-SCF3 group delivers Hansch π = 1.44 (64% greater than -CF3, π = 0.88) with σm = 0.40, enhancing membrane permeability without excessive molecular weight (MW 220.22). Supplied at 98% purity with batch-specific QC documentation. Standard packaging: 1 g, 5 g, 10 g. Custom synthesis and bulk quantities available upon request.

Molecular Formula C8H7F3N2S
Molecular Weight 220.22 g/mol
Cat. No. B12862762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((Trifluoromethyl)thio)benzimidamide
Molecular FormulaC8H7F3N2S
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)SC(F)(F)F)C(=N)N
InChIInChI=1S/C8H7F3N2S/c9-8(10,11)14-6-3-1-2-5(4-6)7(12)13/h1-4H,(H3,12,13)
InChIKeyCYNWJGAAVQPUBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-((Trifluoromethyl)thio)benzimidamide: Scaffold & Substituent Profile


3-((Trifluoromethyl)thio)benzimidamide (CAS 2228410-21-5) is an aromatic benzimidamide (amidine) compound bearing a trifluoromethylthio (-SCF3) substituent at the meta position of the phenyl ring . The molecule combines two pharmacologically significant structural features: a strongly basic amidine core (conjugate acid pKa ~11.6 for the parent benzamidine scaffold) and the highly lipophilic, electron-withdrawing -SCF3 group (Hansch parameter π = 1.44, Hammett σm = 0.40) [1][2]. With a molecular formula of C8H7F3N2S and molecular weight of 220.22 g/mol, this compound serves as a versatile building block for medicinal chemistry and agrochemical discovery programs .

3-((Trifluoromethyl)thio)benzimidamide: Why Generic Analogs Fail


Generic substitution of 3-((Trifluoromethyl)thio)benzimidamide with either its benzamide analog (3-(trifluoromethylthio)benzamide, CAS 53515-17-6) or its para-substituted isomer (4-((trifluoromethyl)thio)benzimidamide, CAS 1094293-81-8) introduces meaningful and quantifiable changes in physicochemical properties that directly impact molecular recognition, pharmacokinetic behavior, and synthetic utility. The benzimidamide core confers a conjugate acid pKa that is approximately 13 orders of magnitude higher than that of the corresponding benzamide scaffold (ΔpKa > 13 units), fundamentally altering protonation state under physiological conditions [1]. Simultaneously, the -SCF3 group at the meta position provides a Hansch lipophilicity contribution (π = 1.44) that is 64% greater than a -CF3 group (π = 0.88), and its distinct Hammett σm value (0.40) versus σp (0.50) for the para isomer produces divergent electronic modulation of the amidine moiety [2][3]. These differences are not incremental; they are categorical and preclude simple interchangeability in structure-activity relationship (SAR) studies, lead optimization campaigns, or preparative synthesis routes.

Quantitative Differentiation Evidence: 3-((Trifluoromethyl)thio)benzimidamide vs. Analogs


Lipophilicity: SCF3 vs. CF3 on Benzimidamide

The -SCF3 substituent on 3-((trifluoromethyl)thio)benzimidamide provides a substantially higher lipophilicity contribution than the commonly employed -CF3 group found on trifluoromethyl-substituted benzimidamide analogs. The Hansch hydrophobicity parameter (π) for -SCF3 is 1.44, compared to 0.88 for -CF3 [1]. This represents a 64% increase in the substituent's contribution to logP. This difference is directly relevant to membrane permeability and oral bioavailability predictions in drug discovery programs [2].

Lipophilicity Hansch parameter Drug design

Basicity Contrast: Benzimidamide vs. Benzamide

The benzimidamide (amidine) core of 3-((trifluoromethyl)thio)benzimidamide is profoundly more basic than its closest benzamide analog, 3-(trifluoromethylthio)benzamide (CAS 53515-17-6). The conjugate acid of unsubstituted benzamidine has a pKa of approximately 11.6 in water at 20 °C, while the conjugate acid of benzamide has a pKa around –1.88 (measured for 2-methylbenzamide in sulfuric acid media) [1]. This ΔpKa of approximately 13.5 units means the amidine is predominantly protonated at physiological pH (7.4), whereas the benzamide remains neutral [2].

Basicity pKa Protonation state Amidine

Electronic Effect: meta-SCF3 vs. para-SCF3

The position of the -SCF3 substituent on the benzimidamide ring significantly modulates the electronic environment of the amidine functional group. For 3-((trifluoromethyl)thio)benzimidamide (meta-substituted), the Hammett substituent constant is σm = 0.40. For the para-substituted isomer, 4-((trifluoromethyl)thio)benzimidamide (CAS 1094293-81-8), the constant is σp = 0.50 [1]. The 25% stronger electron-withdrawing effect at the para position directly impacts the pKa of the amidine conjugate acid and, consequently, the protonation equilibrium at a given pH [2].

Hammett constant Positional isomerism Electronic effect

Hydrolytic Stability: Benzimidamide vs. Benzamide

The benzimidamide scaffold exhibits a well-characterized hydrolytic stability profile distinct from benzamides. Unsubstituted benzamidinium ion has a hydrolysis half-life of approximately 300 days at pH 9 and 25 °C, decreasing to 6 days at pH 11 and 15 hours at pH 13 [1]. In contrast, benzamides are generally considered highly stable toward neutral hydrolysis, with half-lives on the order of years at neutral pH but become susceptible to both acid- and base-catalyzed hydrolysis via different mechanisms [2]. The introduction of the electron-withdrawing -SCF3 group (σm = 0.40) at the meta position of the benzimidamide is expected to moderately increase the hydrolysis rate by enhancing the electrophilicity of the amidine carbon, providing a tunable stability window for pro-drug or controlled-release applications.

Hydrolytic stability Half-life pH stability

LogP Comparison: Benzimidamide vs. Benzamide

While experimentally measured LogP values for 3-((trifluoromethyl)thio)benzimidamide are not publicly available, the closely related analog 3-(trifluoromethyl)thiobenzamide (CAS 53515-17-6) has a reported LogP of 3.04 [1]. By comparison, the 4-substituted isomer 4-(trifluoromethyl)thiobenzamide (CAS 72505-21-6) has a predicted LogP of 2.3 [2]. Given that the amidine (-C(=NH)NH2) group has a lower intrinsic lipophilicity than the amide (-C(=O)NH2) group due to its higher polarity and hydrogen-bonding capacity, it is reasonable to estimate that the target compound's LogP falls moderately below 3.04, likely in the range of 2.0–2.8 depending on the prediction method. This places it in a favorable lipophilicity range for CNS drug candidates (typically LogP 2–5) while maintaining the amidine's superior basicity and hydrogen-bonding profile.

LogP Lipophilicity Physicochemical property

3-((Trifluoromethyl)thio)benzimidamide: Procurement & Application Scenarios


Basic Lipophilic Hinge-Binding Motif for Lead Optimization

In kinase inhibitor or protease inhibitor programs where a basic, protonated moiety is required for salt-bridge formation with a catalytic aspartate or glutamate residue, 3-((trifluoromethyl)thio)benzimidamide offers the requisite amidine pKa (~11.6) to remain protonated at physiological pH [1]. The meta-SCF3 group enhances lipophilicity (Hansch π = 1.44 vs. CF3 π = 0.88) without excessively increasing molecular weight, improving membrane permeability potential relative to -CF3 analogs [2]. This combination is difficult to achieve with benzamide-based alternatives, which lack the basicity needed for the key ionic interaction.

Agrochemical Discovery: Acaricidal/Insecticidal N-Arylamidines

N-arylamidine derivatives with fluorinated thioether substituents have been patented as acaricides and insecticides (e.g., EP3395171A1). The 3-substituted benzimidamide with the -SCF3 group provides a defined electronic and steric profile (σm = 0.40) that differs from the para isomer (σp = 0.50), enabling systematic SAR exploration of the amidine electronic environment [3]. The hydrolytic stability profile—with a half-life of 300 days at pH 9, decreasing rapidly at higher pH—can be exploited for controlled environmental persistence in crop protection applications [4].

Fragment-Based Discovery: 3-SCF3-Benzimidamide Privileged Fragment

The 3-((trifluoromethyl)thio)benzimidamide fragment (MW 220.22, within Rule-of-Three guidelines) provides a well-characterized basic amidine warhead (pKa ~11.6) with a highly lipophilic SCF3 group (π = 1.44). This fragment offers orthogonal binding opportunities—hydrogen bonding via the amidine NH2 donors/acceptors combined with hydrophobic contacts via the -SCF3 group—that cannot be accessed by benzamide fragments (neutral, weaker H-bond acceptor) or CF3-substituted fragments (lower lipophilicity) [1][2]. The ~13.5 pKa unit difference from the benzamide analog ensures that the fragment will be protonated and positively charged under assay conditions, enabling ionic interactions that are fundamentally inaccessible to the benzamide comparator [1].

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